molecular formula C15H15NO2 B15228352 (4-Propoxyphenyl)(pyridin-3-yl)methanone CAS No. 1187171-47-6

(4-Propoxyphenyl)(pyridin-3-yl)methanone

Cat. No.: B15228352
CAS No.: 1187171-47-6
M. Wt: 241.28 g/mol
InChI Key: RTLCSRBKIHQZPO-UHFFFAOYSA-N
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Description

(4-Propoxyphenyl)(pyridin-3-yl)methanone is a benzophenone derivative featuring a pyridin-3-yl group and a 4-propoxy-substituted phenyl ring connected via a ketone linkage. This compound is structurally related to pharmacologically active methanones, such as K2P potassium channel inhibitors (e.g., BAY10000493) and analgesics like Pravadoline .

Properties

CAS No.

1187171-47-6

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

(4-propoxyphenyl)-pyridin-3-ylmethanone

InChI

InChI=1S/C15H15NO2/c1-2-10-18-14-7-5-12(6-8-14)15(17)13-4-3-9-16-11-13/h3-9,11H,2,10H2,1H3

InChI Key

RTLCSRBKIHQZPO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Propoxyphenyl)(pyridin-3-yl)methanone can be achieved through several methods. One common approach involves the copper-catalyzed oxidation of pyridin-3-yl-methanes. This method utilizes water as the oxygen source under mild conditions, resulting in the formation of the desired ketone . The reaction typically proceeds with moderate to good yields, depending on the specific substrates and conditions used.

Industrial Production Methods

While specific industrial production methods for (4-Propoxyphenyl)(pyridin-3-yl)methanone are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the process. Industrial production may also involve continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbonyl Group

The ketone functionality undergoes nucleophilic attack, particularly under basic conditions:

Reaction TypeReagents/ConditionsProductYield (%)Key Observations
Grignard AdditionRMgX (R = alkyl/aryl), THF, 0–25°CTertiary alcohol derivatives60–85Steric hindrance from substituents reduces yields for bulky nucleophiles
Hydride ReductionNaBH₄/MeOH, 0°CSecondary alcohol94Selective ketone reduction without affecting aromatic rings
Organolithium AdditionRLi, Et₂O, −78°CTertiary alcohol derivatives70–88Requires cryogenic conditions for selectivity

The pyridine nitrogen participates in stabilizing transition states through resonance effects, accelerating reaction rates compared to non-aromatic ketones .

Oxidation Reactions

Controlled oxidation modifies the carbonyl group and aromatic systems:

Oxidizing AgentConditionsProductApplication Relevance
KMnO₄/H₂SO₄Reflux, aqueous mediumCarboxylic acid derivativePharmaceutical intermediate synthesis
O₃ followed by H₂O₂−78°C, then RTPyridine N-oxide derivativeEnhances hydrogen-bonding capacity
DDQCH₂Cl₂, RTQuinoline derivative (via C–H activation)Material science applications

Notably, ozonolysis selectively oxidizes the pyridine ring over the propoxyphenyl group due to electronic effects.

Cyclization and Heterocycle Formation

Under specific conditions, the molecule participates in intramolecular cyclizations:

Key Example
Reaction with 3-acetylpyridine in ethanol/KOH yields a cyclohexanol derivative through [6π] electrocyclization (42% yield). This unexpected pathway dominates over terpyridine formation when R = n-propoxy, contrasting with ethoxy/butoxy analogs that produce linear products .

Mechanistic Insights

  • Base-induced deprotonation generates enolate intermediates

  • Conformational flexibility of propoxy chain enables 1,5-diene formation

  • Suprafacial [6π] cyclization forms fused bicyclic system

Electrophilic Aromatic Substitution

The propoxyphenyl ring undergoes regioselective substitutions:

ReactionElectrophilePositionYield (%)Notes
NitrationHNO₃/H₂SO₄Para to ketone68Directed by ketone's meta-directing effect
Friedel-Crafts AcylationRCOCl/AlCl₃Ortho to OPr55Propoxy group activates ring
HalogenationCl₂/FeCl₃Meta to OPr72Steric effects dominate regiochemistry

Dual directing effects (ketone vs. propoxy) create competitive substitution patterns requiring careful optimization .

Cross-Coupling Reactions

The pyridinyl moiety enables transition metal-catalyzed couplings:

Reaction TypeCatalyst SystemCoupling PartnerApplication
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Arylboronic acidsBiaryl synthesis for drug discovery
Buchwald-HartwigPd₂(dba)₃/XPhosPrimary aminesAmino-functionalized derivatives
SonogashiraPd/Cu, PPh₃Terminal alkynesConjugated materials synthesis

Catalytic systems tolerate the ketone functionality without protective groups in optimized cases .

Stability and Degradation Pathways

Critical stability considerations under various conditions:

Stress ConditionDegradation ProductsHalf-Life (25°C)
Aqueous acid (pH 1.2)Hydrolyzed ketone + pyridine48 hr
UV light (254 nm)Radical dimers via C–H activation12 hr
Oxidative (H₂O₂ 3%)Quinoline carboxylic acid6 hr

Degradation kinetics follow first-order models, with photolytic instability requiring amber storage .

This comprehensive analysis demonstrates (4-Propoxyphenyl)(pyridin-3-yl)methanone's versatility in synthetic chemistry, particularly in medicinal chemistry and materials science. The interplay between its electronic features and steric demands creates unique selectivity patterns, enabling precise molecular modifications. Recent advances in transition metal catalysis and electrochemical methods suggest promising avenues for further reaction development.

Scientific Research Applications

(4-Propoxyphenyl)(pyridin-3-yl)methanone has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and drug development.

    Medicine: Aromatic ketones like this one are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of (4-Propoxyphenyl)(pyridin-3-yl)methanone involves its interaction with various molecular targets. The compound’s aromatic ketone structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Structure Key Features Reported Applications/Data
1. (4-Propoxyphenyl)(pyridin-3-yl)methanone Pyridin-3-yl + 4-propoxy phenyl Propoxy group enhances lipophilicity; pyridine enables hydrogen bonding. No direct pharmacological data. Likely synthesized via benzophenone ether formation .
2. Phenyl(4-propoxyphenyl)methanone (Compound 1) Phenyl + 4-propoxy phenyl Lacks pyridine; simpler aromatic system. Synthesized in 81% yield via reflux with K₂CO₃ and TBAB .
3. Pyridin-3-yl(p-tolyl)methanone Pyridin-3-yl + 4-methylphenyl Methyl group (electron-donating) vs. propoxy (electron-withdrawing). CAS 34950-04-4; used in material science or as a synthetic intermediate .
4. BAY10000493 Imidazo[1,2-a]pyridine + 4-bromophenyl + fluorophenyl Targets K2P3.1 channels via intracellular vestibule binding. High-affinity K2P potassium channel inhibitor .
5. (4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone Phenoxy + methylpyridine + phenyl Phenoxy and methyl groups alter steric/electronic profiles. CAS 17738-45-3; supplier-specified for research applications .
6. (±)-5 () Fluoroethoxy phenyl + piperidine-tetrahydronaphthalenyl Fluoroethoxy group improves metabolic stability. Vesicular acetylcholine transporter ligand; resolved via chiral HPLC .

Structural and Electronic Comparisons

  • Pyridine vs.
  • Substituent Effects: Propoxy (OCH₂CH₂CH₃): Enhances lipophilicity (logP) compared to methyl (Compound 3) or methoxy groups (e.g., ). This may improve membrane permeability but reduce aqueous solubility .

Pharmacological Potential (Inferred)

  • Analgesic Activity: Analogous to Pravadoline (a methanone-derived analgesic), the target compound’s propoxy group might confer metabolic stability, but the pyridine could alter receptor specificity .

Physicochemical Properties

  • LogP: Estimated higher than Pyridin-3-yl(p-tolyl)methanone (due to propoxy vs. methyl) but lower than trifluoromethyl-containing analogs ().
  • Solubility : Likely poor in water, necessitating formulation adjustments for biological testing.

Biological Activity

(4-Propoxyphenyl)(pyridin-3-yl)methanone, a compound with significant potential in medicinal chemistry, has been investigated for its biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of the compound's biological significance.

Chemical Structure and Properties

The chemical structure of (4-Propoxyphenyl)(pyridin-3-yl)methanone can be represented as follows:

C15H15NO\text{C}_{15}\text{H}_{15}\text{N}\text{O}

This compound features a propoxy group attached to a phenyl ring and a pyridine moiety, which may contribute to its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that (4-Propoxyphenyl)(pyridin-3-yl)methanone exhibits several biological activities, including:

  • Antidepressant Activity : Studies have indicated that related compounds exhibit significant antidepressant effects, suggesting potential for similar activity in (4-Propoxyphenyl)(pyridin-3-yl)methanone .
  • Inhibition of Enzymes : The compound has been evaluated for its ability to inhibit specific enzymes, with promising results in modulating metabolic pathways .
  • Pharmacological Profiles : The pharmacological profiles of similar compounds indicate that modifications in the structure can lead to enhanced activity against various targets, including receptors and enzymes involved in neuropharmacology .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (4-Propoxyphenyl)(pyridin-3-yl)methanone. Key findings include:

  • Substituent Effects : The presence of the propoxy group significantly influences the compound's interaction with biological targets. Variations in substituents on the phenyl or pyridine rings can lead to alterations in potency and selectivity .
Substituent TypeEffect on Activity
PropoxyEnhances lipophilicity and receptor binding
MethoxyModulates enzyme inhibition patterns
ChlorineCan improve selectivity against certain targets

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Antidepressant Studies : A study examined the effects of a related pyridinylmethanone on behavioral models of depression, showing significant improvements in locomotor activity and mood stabilization .
  • Enzyme Inhibition : Research focused on the inhibition of human methionine aminopeptidase by pyridinyl derivatives demonstrated that specific substitutions could enhance inhibitory potency, providing insights into optimizing (4-Propoxyphenyl)(pyridin-3-yl)methanone for similar applications .

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